Didesmethylrocaglamide

Description

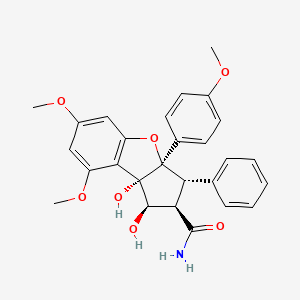

This compound is a natural product found in Aglaia argentea, Aglaia perviridis, and other organisms with data available.

Properties

IUPAC Name |

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(28)30)24(29)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3,(H2,28,30)/t21-,22-,24-,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNPQEWLGQURNX-PXIJUOARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Derivatives of Didesmethylrocaglamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of didesmethylrocaglamide (DDR), a potent and promising anti-cancer agent, and its derivatives. This document details the core synthetic strategies, experimental protocols, and the molecular mechanisms of action, with a focus on the inhibition of the eukaryotic initiation factor 4A (eIF4A). All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

This compound is a member of the rocaglate or flavagline family of natural products, which are characterized by a cyclopenta[b]benzofuran core structure.[1] These compounds have garnered significant interest in the field of oncology due to their potent cytotoxic and anti-proliferative activities against a wide range of cancer cell lines. Unlike some of its more complex analogues, such as silvestrol, this compound possesses a simpler chemical architecture, making it a more attractive target for total synthesis and derivatization in the pursuit of novel therapeutics with improved pharmacological profiles.[1]

The primary mechanism of action of this compound and its congeners is the inhibition of the RNA helicase eIF4A, a critical component of the eIF4F translation initiation complex.[2] By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), these molecules stall the scanning of the 43S preinitiation complex, thereby selectively inhibiting the translation of a subset of mRNAs that encode for proteins crucial for cancer cell proliferation and survival, such as cyclins, MYC, and various kinases.[2][3] This targeted mode of action makes this compound and its derivatives a compelling class of compounds for the development of next-generation cancer therapies.

Synthesis of the this compound Core

The total synthesis of the rocaglamide scaffold is a significant challenge due to the presence of five contiguous stereocenters. Several synthetic strategies have been developed to construct the core cyclopenta[b]benzofuran structure, with the most prominent being intramolecular cyclization and biomimetic [3+2] cycloaddition.

Key Synthetic Strategies

Intramolecular Cyclization: This approach often utilizes a suitably functionalized benzofuranone as a key starting material.[4] The core cyclopentane ring is then formed through an intramolecular reaction, such as a pinacol coupling or a Michael addition, followed by cyclization.[4]

Biomimetic [3+2] Cycloaddition: This strategy mimics the proposed biosynthetic pathway of rocaglamides. It typically involves the reaction of a 3-hydroxyflavone with an electron-rich dienophile in a photochemical [3+2] cycloaddition to construct the central cyclopentane ring.[4]

Nazarov Cyclization: More recent approaches have employed the Nazarov cyclization, an electrocyclic reaction of a divinyl ketone, to form the cyclopentenone intermediate, which can then be further elaborated to the rocaglamide core.[5]

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of the rocaglamide core, highlighting the key stages involved in many of the reported total syntheses.

Synthesis of this compound Derivatives

The development of this compound derivatives aims to improve potency, selectivity, and pharmacokinetic properties. Modifications are typically introduced at various positions of the rocaglamide scaffold.

Hydroxamate Derivatives

Hydroxamate derivatives of rocaglamide have been synthesized to explore their potential as metal-chelating agents or as hydrogen bond donors, which could enhance their biological activity.

Experimental Protocol: Synthesis of Rocaglamide Hydroxamates [2]

-

Saponification of Methyl Rocaglate: Methyl rocaglate is treated with lithium hydroxide (LiOH) in a mixture of 1,4-dioxane and water at elevated temperatures (e.g., 60 °C) to hydrolyze the methyl ester and yield the corresponding carboxylic acid.

-

Amide Coupling: The resulting rocagloic acid is then coupled with a hydroxylamine derivative (e.g., N,O-dimethylhydroxylamine hydrochloride) in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), and a base like triethylamine (Et3N) in an anhydrous solvent like dichloromethane (CH2Cl2).

Other Derivatives

Other derivatives that have been explored include modifications at the C-1 and C-5 positions. For instance, acetylation at the C-1 position has been shown to be tolerated, while bromination at the C-5 position can abolish the growth-inhibitory activity.[6]

Quantitative Analysis of Biological Activity

The anti-proliferative activity of this compound and its derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative metric.

| Compound | Cell Line(s) | IC50 (nM) | Reference |

| This compound (DDR) | MONO-MAC-6, MEL-JUSO | 4 - 13 | [7] |

| Rocaglamide (Roc) | STS26T MPNST | Data not specified | [1] |

| (-)-DDR | Sarcoma cells | ~2-3 fold more potent than (-)-Roc | [6] |

| (±)-DDR-acetate | Osteosarcoma cells | Potent activity | [6] |

Signaling Pathways Affected by this compound

The primary molecular target of this compound is the eIF4A RNA helicase. Inhibition of eIF4A leads to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.

The inhibition of eIF4A by this compound leads to a decrease in the levels of several key oncoproteins, including AKT, ERK, and STAT3.[6] This disruption of pro-survival signaling pathways contributes to the induction of G2/M cell cycle arrest and apoptosis.[6] Furthermore, treatment with rocaglates has been shown to activate the p38 stress response pathway and upregulate the expression of RHOB, although the precise roles of these events in the overall cellular response are still under investigation.[6]

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action targeting the translation initiation factor eIF4A. The synthetic routes to the core rocaglamide structure, while challenging, are becoming increasingly sophisticated, allowing for the generation of diverse analogues for structure-activity relationship studies. The potent and selective inhibition of oncoprotein synthesis by these compounds underscores their therapeutic potential. Further research into the development of novel derivatives with optimized pharmacological properties is warranted to fully exploit the clinical potential of this exciting class of natural product-inspired molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Anti-tumor effects of the eIF4A inhibitor this compound and its derivatives in human and canine osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

An In-depth Technical Guide to the Biological Activity and Cellular Targets of Imatinib

Abstract: This document provides a comprehensive technical overview of Imatinib (marketed as Gleevec®), a cornerstone in the field of targeted cancer therapy. It details the molecule's mechanism of action, primary and secondary cellular targets, and the downstream effects of target engagement. This guide is intended for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental protocols for key assays, and visual representations of critical pathways and workflows to facilitate a deeper understanding of Imatinib's role in oncology.

Introduction: Imatinib as a Paradigm of Targeted Therapy

Imatinib mesylate is a 2-phenylaminopyrimidine derivative that functions as a potent and selective small-molecule inhibitor of several protein tyrosine kinases.[1][2] Its development revolutionized the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2][3] Unlike traditional cytotoxic chemotherapies, Imatinib is designed to interfere with specific molecular pathways that are deregulated in cancer cells, leading to high efficacy with a more manageable side-effect profile.[3][4]

The primary therapeutic success of Imatinib is rooted in its ability to inhibit the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML, resulting from the Philadelphia chromosome translocation.[5][6] Imatinib binds to the ATP-binding pocket of the ABL kinase domain, stabilizing an inactive conformation and thereby blocking the phosphorylation of downstream substrates essential for cell proliferation and survival.[1][2][7] This targeted action leads to the induction of apoptosis in BCR-ABL-positive cells.[8][9]

Beyond BCR-ABL, Imatinib also potently inhibits other receptor tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are key drivers in the pathogenesis of GIST and other malignancies.[1][2][10]

Quantitative Data: Inhibitory Profile of Imatinib

The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. These values are critical for understanding the drug's selectivity and therapeutic window.

Table 1: Imatinib IC50 Values for Primary Kinase Targets

| Target Kinase | Assay Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| v-Abl | Cell-free | 0.6 | [10] |

| c-Abl | Cell-free | 0.038 | [3] |

| c-Abl | Cellular Autophosphorylation | 0.25 | [3] |

| PDGFR | Cell-free | 0.1 | [10] |

| c-Kit | Cellular | 0.1 | [10] |

| Bcr-Abl | Kinase Assay | 0.11 |[11] |

Table 2: Cellular Growth Inhibition by Imatinib

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| LAMA-84 | CML | 0.073 | [10] |

| EM-2 | CML | 0.089 | [10] |

| MEG-01 | CML | 0.089 | [10] |

| NCI-H727 | Bronchial Carcinoid | 32.4 | [10] |

| BON-1 | Pancreatic Carcinoid | 32.8 | [10] |

| K562 | CML | 0.150 |[12] |

Mechanism of Action and Signaling Pathways

Imatinib functions as an ATP-competitive inhibitor.[3] It specifically recognizes and binds to the inactive (DFG-out) conformation of the ABL kinase domain.[7] This binding event locks the kinase in a closed, self-inhibited state, preventing the conformational changes required for ATP binding and catalysis.[2][7] The inhibition of BCR-ABL's kinase activity blocks multiple downstream signaling pathways critical for the malignant phenotype.[1][13]

Key pathways inhibited by Imatinib include:

-

PI3K/AKT/BCL-2 Pathway: Regulates cell survival and apoptosis.[1][7]

-

Src/Pax/Fak/Rac Pathway: Governs cellular motility and adhesion.[1][7]

The deactivation of these pathways culminates in cell cycle arrest and apoptosis in the targeted cancer cells.[8][13]

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize the activity of Imatinib.

Cell-Free Kinase Inhibition Assay (v-Abl)

This assay measures the direct inhibitory effect of a compound on the kinase's enzymatic activity.

Principle: A 96-well plate is pre-coated with a random polymer substrate containing multiple tyrosine residues. The v-Abl kinase phosphorylates this substrate in the presence of ATP. A horseradish peroxidase (HRP)-conjugated monoclonal antibody that recognizes phosphotyrosine residues is used for detection. The inhibitory activity of a compound is measured by a decrease in the colorimetric signal.[14]

Protocol:

-

Plate Coating: Coat a 96-well plate with a poly(Glu, Tyr) substrate and block with a suitable blocking agent (e.g., BSA).

-

Kinase Reaction: Add the v-Abl enzyme to each well along with varying concentrations of Imatinib (or test compound).

-

Initiation: Start the reaction by adding a solution containing ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Detection: Wash the plate to remove ATP and unbound enzyme. Add an HRP-conjugated anti-phosphotyrosine antibody and incubate.

-

Signal Development: After another wash step, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.

-

Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Calculate the percent inhibition relative to a no-drug control and determine the IC50 value by plotting inhibition versus log[Imatinib].

Cellular Growth Inhibition Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][15]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Imatinib. Include untreated wells as a negative control and wells with no cells as a background control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 540-570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance, normalize the data to the untreated control, and calculate the IC50 value for growth inhibition.[10]

Caption: Workflow for determining cellular viability using the MTT assay.

Western Blot for Protein Phosphorylation

This technique is used to detect the phosphorylation status of target proteins and downstream effectors, providing direct evidence of kinase inhibition within the cell.

Protocol:

-

Cell Treatment and Lysis: Treat cells with Imatinib for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Crkl).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total Crkl) to confirm equal loading.

Mechanisms of Resistance

Despite its efficacy, resistance to Imatinib can develop. Understanding these mechanisms is critical for developing next-generation inhibitors and combination therapies.[17]

BCR-ABL Dependent Mechanisms:

-

Point Mutations: Mutations in the ABL kinase domain are the most common cause of resistance.[18][19][20] These mutations can interfere with Imatinib binding or stabilize the active conformation of the kinase, reducing the drug's effectiveness.[7][18] The T315I "gatekeeper" mutation is notoriously resistant to first and second-generation TKIs.[7][21]

-

Gene Amplification: Overexpression of the BCR-ABL gene can lead to increased levels of the target protein, requiring higher concentrations of Imatinib to achieve inhibition.[17][20]

BCR-ABL Independent Mechanisms:

-

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of Imatinib.[7][17]

-

Activation of Alternative Pathways: Cancer cells can activate alternative survival pathways, such as those mediated by Src family kinases, to bypass the BCR-ABL blockade.[17][22]

Caption: Primary mechanisms leading to clinical resistance to Imatinib.

Conclusion

Imatinib remains a landmark achievement in rational drug design and targeted cancer therapy. Its high specificity for BCR-ABL, c-KIT, and PDGFR has transformed the clinical management and prognosis for patients with CML and GIST. This guide has provided a technical foundation for understanding its biological activity through quantitative data, pathway analysis, and detailed experimental protocols. The ongoing study of its mechanisms of action and resistance continues to inform the development of more potent and durable kinase inhibitors, furthering the progress of precision oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Science Behind Imatinib: How It Targets Cancer Cells [hidocdr.com]

- 5. droracle.ai [droracle.ai]

- 6. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 7. proteopedia.org [proteopedia.org]

- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Didesmethylrocaglamide as an eIF4A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Didesmethylrocaglamide (DDR), a natural product inhibitor of the eukaryotic initiation factor 4A (eIF4A). It details its mechanism of action, impact on cellular signaling, and its potential as a therapeutic agent, particularly in oncology. This document synthesizes key quantitative data and outlines detailed experimental protocols for researchers working to understand and utilize this potent class of translation inhibitors.

Introduction: Targeting the Engine of Protein Synthesis

Cap-dependent translation initiation is a fundamental and highly regulated process in eukaryotic cells, responsible for the synthesis of the vast majority of proteins. A pivotal player in this process is the eukaryotic initiation factor 4F (eIF4F) complex.[1][2] This heterotrimeric complex comprises:

-

eIF4E: The cap-binding protein that recognizes the 5' m7G cap of messenger RNA (mRNA).[1][3]

-

eIF4G: A large scaffolding protein that bridges eIF4E (and thus the mRNA) to the 40S ribosomal subunit via its interaction with eIF3.[1][3][4]

-

eIF4A: An ATP-dependent DEAD-box RNA helicase that unwinds complex secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, facilitating the scanning of the 43S pre-initiation complex (PIC) to the start codon.[1][3][5]

In many cancers, signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK are hyperactivated, converging on the eIF4F complex to drive uncontrolled protein synthesis required for tumor growth and survival.[1][6][7] This makes the eIF4F complex, and particularly its enzymatic core eIF4A, a compelling target for anti-neoplastic therapies.[6][8]

Rocaglates, a class of complex cyclopenta[b]benzofuran natural products isolated from plants of the Aglaia species, have emerged as potent and specific inhibitors of eIF4A.[9] this compound (DDR) is a key member of this family, demonstrating potent anti-tumor activity comparable to other well-studied rocaglates like silvestrol and rocaglamide (Roc), but with potentially more favorable drug-like properties.[10][11][12][13]

Mechanism of Action: An Interfacial Clamp

Unlike traditional enzyme inhibitors that bind to an active site to compete with a substrate, this compound and other rocaglates function as "interfacial inhibitors."[9][14] Their mechanism does not block ATP or RNA binding directly but rather stabilizes a ternary complex between eIF4A and specific RNA sequences.

The "RNA Clamping" Model: this compound binds to a pocket formed at the interface of the eIF4A protein and an mRNA substrate.[14] This interaction "clamps" the helicase onto the RNA, particularly at polypurine-rich sequences (repeats of adenine and guanine nucleotides).[9][15][16] This stabilized eIF4A-RNA complex becomes a steric barrier, physically impeding the forward movement of the scanning 43S pre-initiation complex along the 5'-UTR.[15] This ultimately prevents the ribosome from reaching the start codon and initiating translation.

This mode of action has several important consequences:

-

Selective Inhibition: Translation of all mRNAs is not equally affected. Transcripts that are highly dependent on eIF4A for unwinding complex 5'-UTRs—often those encoding oncoproteins, cell cycle regulators, and survival factors (e.g., cyclins, MYC)—are preferentially inhibited.[1][6]

-

Gain-of-Function Alteration: Rocaglates induce a gain-of-function in eIF4A's ability to bind RNA, leading to the formation of a non-productive, inhibitory complex.[16]

-

Dual Targeting: Recent studies have shown that rocaglates, including Rocaglamide A, can also clamp the related DEAD-box helicase DDX3 onto polypurine RNA, contributing to their overall translational repression and anti-tumor activity.[15]

Relevant Signaling and Mechanistic Pathways

The inhibition of eIF4A by this compound has profound effects on cellular signaling by disrupting the production of key regulatory proteins.

The Cap-Dependent Translation Initiation Pathway

The eIF4F complex is central to ribosome recruitment. eIF4E binds the mRNA cap, and eIF4G scaffolds the complex, recruiting eIF4A. With the help of the cofactor eIF4B, eIF4A hydrolyzes ATP to unwind secondary structures in the 5'-UTR, clearing a path for the 43S pre-initiation complex to scan towards the start codon.

Caption: Canonical pathway of cap-dependent translation initiation.

Inhibition by this compound

DDR intervenes after the assembly of the eIF4F complex. By binding to the eIF4A:RNA interface, it creates a durable roadblock that stalls the entire process.

Caption: Mechanism of eIF4A inhibition by this compound.

Upstream Oncogenic Signaling Pathways

The eIF4F complex is a critical downstream nexus for major oncogenic signaling pathways. This convergence makes its inhibition a powerful strategy to counteract hyperactive growth signals.

Caption: Upstream signaling pathways converging on the eIF4F complex.

Quantitative Data on this compound Activity

DDR has demonstrated potent growth-inhibitory activity across a range of cancer cell lines, particularly in sarcomas. Its efficacy is often comparable to that of silvestrol and rocaglamide.

Table 1: Growth Inhibitory Activity (IC50) of this compound and Related Rocaglates in Sarcoma Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Source |

| (-)-Didesmethylrocaglamide (DDR) | STS26T | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 2.6 ± 0.4 | [11] |

| S462 | MPNST | 3.9 ± 0.6 | [11] | |

| MG-63 | Human Osteosarcoma | ~10 | [17][18] | |

| OS17 | Human Osteosarcoma | ~15 | [17][18] | |

| K9-OS6 | Canine Osteosarcoma | ~5 | [17][18] | |

| Rocaglamide (Roc) | STS26T | MPNST | 2.1 ± 0.2 | [11] |

| S462 | MPNST | 4.4 ± 0.3 | [11] | |

| Human Osteosarcoma (Various) | Osteosarcoma | 5 - 20 | [19][20] | |

| Ewing Sarcoma (Various) | Ewing Sarcoma | 5 - 20 | [19][20] | |

| Silvestrol | STS26T | MPNST | 2.0 ± 0.2 | [11] |

| S462 | MPNST | 3.5 ± 0.3 | [11] |

Note: IC50 values can vary based on experimental conditions and assay duration. The data presented is a representative summary.

Studies have shown that DDR and Roc retain their potent activity in cells overexpressing the multidrug resistance protein 1 (MDR1), a significant advantage over silvestrol, which is an MDR1 substrate.[10][11][12][13] Furthermore, Rocaglamide has been shown to have an oral bioavailability of 50% in mice, a marked improvement over silvestrol (<2%).[12][13]

Key Experimental Protocols

Characterizing the activity of eIF4A inhibitors like DDR requires a suite of specialized biochemical and cell-based assays.

In Vitro Helicase Assay

This assay directly measures the ability of eIF4A to unwind a short RNA duplex, and how this activity is affected by an inhibitor. A common method uses a fluorescently labeled RNA oligonucleotide annealed to a quencher-modified complementary strand.

Methodology:

-

Substrate Preparation: Synthesize an RNA oligonucleotide with a 3' fluorophore (e.g., Cy3) and a complementary, longer RNA strand with a 5' quencher (e.g., Black Hole Quencher). Anneal them to create a partially duplexed RNA substrate.

-

Reaction Mixture: In a microplate well, combine reaction buffer (containing HEPES, KCl, MgCl2, DTT), recombinant human eIF4A protein, and the inhibitor (DDR) or vehicle control.

-

Initiation: Add the RNA duplex substrate and ATP to initiate the reaction.

-

Measurement: Monitor the increase in fluorescence in real-time using a plate reader. As eIF4A unwinds the duplex, the fluorophore is separated from the quencher, resulting in a quantifiable signal increase.[21][22]

-

Analysis: Calculate the initial rate of unwinding. Compare the rates in the presence of the inhibitor to the vehicle control to determine the extent of inhibition.

Caption: Workflow for a fluorescence-based RNA helicase assay.

Polysome Profiling

This technique provides a snapshot of the translational status of a cell by separating mRNAs based on the number of attached ribosomes. A global shift from heavy polysomes (actively translated mRNAs) to monosomes indicates translation inhibition.

Methodology:

-

Cell Treatment: Treat cultured cells with DDR or vehicle for a specified time. Add a translation elongation inhibitor like cycloheximide for 5-10 minutes before harvesting to "freeze" ribosomes on the mRNA.[23][24]

-

Lysis: Harvest and gently lyse the cells in a hypotonic buffer containing cycloheximide and RNase inhibitors.[25]

-

Gradient Loading: Carefully layer the cytoplasmic lysate onto a continuous sucrose gradient (e.g., 10-50%) in an ultracentrifuge tube.[24][26]

-

Ultracentrifugation: Centrifuge at high speed (e.g., ~39,000 rpm) for several hours at 4°C. This separates cellular components by density, with heavy polysomes migrating furthest into the gradient.

-

Fractionation: Puncture the bottom of the tube and collect fractions while continuously monitoring absorbance at 254 nm (A254) to generate a profile. The peaks correspond to 40S and 60S subunits, 80S monosomes, and polysomes.

-

Analysis: Compare the profiles from DDR-treated and control cells. A decrease in the polysome peaks and an increase in the 80S monosome peak indicates inhibition of translation initiation. RNA can be extracted from fractions for downstream analysis (e.g., qRT-PCR or RNA-seq) of specific transcripts.

Caption: Experimental workflow for polysome profiling analysis.

CRISPR-Cas9 Mediated Drug-Target Validation

CRISPR screens are a powerful, unbiased method to confirm that the cytotoxic effects of a compound are mediated through a specific target.

Methodology:

-

Library Transduction: Transduce a cancer cell line that constitutively expresses Cas9 with a genome-wide or focused single-guide RNA (sgRNA) library.

-

Drug Selection: Treat the pooled cell population with a lethal dose of DDR.

-

Resistance Screening: A small subset of cells will survive. These cells are likely to harbor sgRNAs that target genes whose disruption confers resistance to the drug.

-

Sequencing and Analysis: Harvest the resistant cell population, amplify the sgRNA-encoding regions via PCR, and perform next-generation sequencing.

-

Hit Identification: Compare the sgRNA representation in the DDR-treated population to the control population. sgRNAs that are significantly enriched in the treated sample identify genes that are essential for the drug's activity. For rocaglates, sgRNAs targeting EIF4A1 are expected to be highly enriched, providing strong genetic evidence that eIF4A is the relevant target.[7]

Caption: Logical workflow for a CRISPR-Cas9 resistance screen.

Summary and Future Directions

This compound is a potent and selective inhibitor of the eIF4A RNA helicase. It acts via a unique interfacial clamping mechanism that stalls ribosome scanning on a subset of mRNAs, many of which encode critical oncoproteins.[9][14][15] This leads to G2/M cell cycle arrest, induction of apoptosis, and suppression of mitogenic signaling pathways in cancer cells.[10][12][13][17]

Compared to other well-known rocaglates like silvestrol, DDR and its close analog rocaglamide exhibit more favorable drug-like properties, including insensitivity to MDR1-mediated efflux, making them highly promising candidates for further development.[10][11][12][13] The potent anti-tumor activity demonstrated in preclinical models of aggressive cancers like MPNST and osteosarcoma underscores the therapeutic potential of targeting translation initiation with this class of compounds.[10][17][19][27]

Future research should focus on comprehensive preclinical toxicology, pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to select patient populations most likely to respond to eIF4A inhibition. Combination strategies, pairing DDR with inhibitors of upstream signaling pathways or other chemotherapeutic agents, may also unlock synergistic anti-tumor effects and provide new avenues for treating resistant cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. eIF4 initiation factors: effectors of mRNA recruitment to ribosomes and regulators of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Eukaryotic initiation factor 4F - Wikipedia [en.wikipedia.org]

- 5. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]

- 9. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting protein translation by rocaglamide and this compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 13. Targeting Protein Translation by Rocaglamide and this compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Duplex unwinding and ATPase activities of the DEAD-box helicase eIF4A are coupled by eIF4G and eIF4B - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Polysome Profiling Analysis [bio-protocol.org]

- 25. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]

- 26. Polysome Profiling Analysis [en.bio-protocol.org]

- 27. researchgate.net [researchgate.net]

Didesmethylrocaglamide: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylrocaglamide (DDR) is a naturally occurring cyclopenta[b]benzofuran compound that has garnered significant interest in the field of oncology for its potent antitumor properties. This technical guide provides a comprehensive overview of the discovery, natural origin, and biological activity of DDR. It includes a summary of its inhibitory effects on cancer cell proliferation, details of the experimental protocols used to characterize its activity, and a visualization of its mechanism of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Discovery and Origin

This compound is a member of the rocaglate, or flavagline, family of natural products.[1][2] These compounds are characterized by their shared cyclopenta[b]benzofuran core structure.[1]

Natural Source

DDR is isolated from plants belonging to the genus Aglaia, which is part of the Meliaceae family.[3][4] Specific species from which DDR has been isolated include:

The discovery of DDR was the result of a multi-institutional collaborative effort focused on identifying novel antineoplastic compounds from natural sources.[1]

Isolation and Structure Elucidation

While detailed, step-by-step protocols for the initial isolation and purification of this compound are not extensively detailed in the public domain, the general procedure involves bioassay-guided fractionation of extracts from the source plant material. The structure and absolute configuration of (-)-didesmethylrocaglamide have been determined through spectroscopic and analytical techniques, although specific raw data is not widely available.[1]

Chemical Synthesis

Biological Activity and Mechanism of Action

This compound exhibits potent growth-inhibitory activity against a range of cancer cell lines, with IC50 values often in the nanomolar range.[1][6] Its primary mechanism of action is the inhibition of protein synthesis through its interaction with the eukaryotic translation initiation factor 4A (eIF4A).[1][7]

Inhibition of eIF4A

eIF4A is an RNA helicase that plays a crucial role in unwinding the 5' untranslated region (5'-UTR) of mRNAs, a critical step for the initiation of translation.[1] By binding to eIF4A, DDR clamps the helicase onto mRNA, preventing it from scanning and leading to the inhibition of translation of a specific subset of mRNAs, including those encoding for many oncoproteins.[1][8]

Downstream Signaling Effects

The inhibition of eIF4A by DDR leads to the suppression of several key signaling pathways that are often dysregulated in cancer. This includes the downregulation of proteins involved in cell proliferation and survival.

Cellular Effects

The molecular effects of this compound translate into several observable cellular outcomes:

-

G2/M Cell Cycle Arrest: DDR treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][3]

-

Induction of Apoptosis: The compound induces programmed cell death, as evidenced by an increase in the sub-G1 population in flow cytometry analysis and the cleavage of caspases and poly(ADP-ribose) polymerase (PARP).[1][3]

-

DNA Damage Response: DDR elevates the levels of the DNA-damage response marker γH2A.X.[1][3]

Quantitative Data

The growth-inhibitory activity of this compound has been quantified in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for DDR and related rocaglates.

| Compound | Cell Line | Cancer Type | IC50 (nM)[1] |

| This compound (DDR) | STS26T | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 5.3 |

| ST8814 | MPNST | 6.2 | |

| S462 | Schwannoma | 10.4 | |

| Ben-Men-1 | Meningioma | 8.7 | |

| Rocaglamide (Roc) | STS26T | MPNST | 15.1 |

| ST8814 | MPNST | 11.2 | |

| S462 | Schwannoma | 26.3 | |

| Ben-Men-1 | Meningioma | 19.8 | |

| Silvestrol | STS26T | MPNST | 3.8 |

| ST8814 | MPNST | 4.5 | |

| S462 | Schwannoma | 6.9 | |

| Ben-Men-1 | Meningioma | 5.1 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Cell Proliferation Assay

The growth-inhibitory effects of DDR are typically assessed using a resazurin-based proliferation assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Resazurin Addition: A resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.

-

Fluorescence Reading: The fluorescence is measured using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Western Blotting

Western blotting is employed to analyze the effect of DDR on the expression levels of specific proteins in key signaling pathways.

-

Cell Lysis: Cells treated with DDR or vehicle are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., AKT, ERK, cleaved caspase-3, γH2A.X) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensities are quantified using densitometry software.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of DDR on the cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with DDR for a specified time, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Conclusion

This compound is a promising natural product with potent anticancer activity. Its discovery from Aglaia species and the elucidation of its mechanism of action as an eIF4A inhibitor have provided a strong rationale for its further development as a therapeutic agent. This technical guide summarizes the key findings related to DDR, offering a valuable resource for the scientific community. Further research into its synthesis, formulation, and in vivo efficacy will be crucial for translating its potential into clinical applications.

References

- 1. Anti-tumor Effects of the eIF4A Inhibitor this compound and Its Derivatives in Human and Canine Osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting protein translation by rocaglamide and this compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 5. tdi.ox.ac.uk [tdi.ox.ac.uk]

- 6. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Rocaglamide Derivatives: From Mechanism of Action to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rocaglamide and its derivatives, a class of complex natural products isolated from plants of the genus Aglaia, have garnered significant attention in the scientific community for their potent and diverse biological activities. Initially recognized for their insecticidal properties, these cyclopenta[b]benzofurans, also known as flavaglines, are now primarily investigated for their profound anti-cancer effects. This technical guide provides a comprehensive literature review of rocaglamide derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways through which these compounds exert their effects.

Quantitative Biological Activity

Rocaglamide derivatives exhibit potent cytotoxic and anti-proliferative activity across a wide range of cancer cell lines, often at nanomolar concentrations. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for prominent rocaglamide derivatives, providing a comparative look at their efficacy.

Table 1: Cytotoxicity (IC₅₀/EC₅₀/LC₅₀) of Silvestrol in Various Cell Lines

| Cell Line | Cancer Type | Value | Unit | Citation |

| STS26T | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 1.6 | nM | [1] |

| A549 | Lung Cancer | 9.42 | nM | [2] |

| HT-29 | Colon Cancer | 0.7 | nM | [2] |

| Huh-7 | Hepatocellular Carcinoma | 30 | nM | [2] |

| HeLa | Cervical Cancer | 5 | nM | [2] |

| HEK293T | Embryonic Kidney | 16 | nM | [2] |

| Caki-2 | Kidney Cancer | 37 | nM | [2] |

| LNCaP | Prostate Cancer | 1.5 | nM | [3] |

| CLL | Chronic Lymphocytic Leukemia | 6.9 (LC₅₀) | nM | [3][4] |

| PC-3 | Prostate Cancer | 1.5 | nM | [3] |

| MCF-7 | Breast Cancer | 1.5 | nM | [3] |

Table 2: Cytotoxicity (IC₅₀) of Rocaglamide A (Roc-A) and Other Derivatives

| Compound | Cell Line | Cancer Type | Value | Unit | Citation |

| Rocaglamide (Roc-A) | STS26T | MPNST | 3.2 | nM | [1] |

| Rocaglamide (Roc-A) | RPMI-7951 | Skin Melanoma | 0.002 | µg/mL | [5] |

| Rocaglamide (Roc-A) | kB | Oral Epidermoid Carcinoma | 0.006 | µg/mL | [5] |

| Rocaglamide (Roc-A) | Hs 936.T | Skin Melanoma | 28.5 | nM | [6] |

| Rocaglamide (Roc-A) | A375 | Skin Melanoma | 11.2 | nM | [6] |

| Rocaglamide (Roc-A) | NCI-H1650 | Lung Adenocarcinoma | 2.5 | nM | [6] |

| Rocaglamide (Roc-A) | NCI-H520 | Lung Squamous Cell Carcinoma | 2.1 | nM | [6] |

| Didesmethylrocaglamide (DDR) | STS26T | MPNST | 2.5 | nM | [1] |

| This compound | MONO-MAC-6 | Acute Monocytic Leukemia | 0.002 | µg/mL | [7] |

| This compound | MEL-JUSO | Melanoma | 0.006 | µg/mL | [7] |

Core Mechanisms of Action

Rocaglamide derivatives exert their potent anti-cancer effects through a multi-pronged approach, primarily by targeting protein translation and key signaling cascades that are crucial for cancer cell proliferation and survival.

Inhibition of Translation Initiation via eIF4A and DDX3

The most well-characterized mechanism of action for rocaglamides is the inhibition of translation initiation. These molecules act as interfacial inhibitors, or "molecular clamps," that bind to the DEAD-box RNA helicase eIF4A, a critical component of the eIF4F complex.[8][9] Rocaglamide clamps eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of mRNAs in an ATP-independent manner.[9][10] This stabilized, inactive complex creates a roadblock that physically obstructs the scanning 43S preinitiation complex, thereby stalling ribosome recruitment and inhibiting the translation of a specific subset of mRNAs, many of which are oncogenes.[10] More recently, the RNA helicase DDX3 has also been identified as a direct molecular target, which is similarly clamped onto polypurine RNA by rocaglamide A.[6][8]

Figure 1. Rocaglamide clamps eIF4A on mRNA, stalling translation.

Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway

Rocaglamides also inhibit the pivotal Ras/Raf/MEK/ERK (MAPK) signaling pathway, which is frequently hyperactivated in cancer and drives cell proliferation. This inhibition is mediated through the direct binding of rocaglamides to prohibitins 1 and 2 (PHB1/2).[11][12] Prohibitins act as scaffold proteins that are necessary for the interaction between Ras and c-Raf. By binding to PHB, rocaglamides disrupt the PHB-cRaf complex, preventing the activation of c-Raf by Ras and thereby shutting down the entire downstream signaling cascade.[11][13]

Figure 2. Rocaglamide inhibits the Ras/Raf/MEK/ERK pathway.

Induction of Apoptosis

Rocaglamide derivatives are potent inducers of apoptosis (programmed cell death) in cancer cells. This occurs through the intrinsic, or mitochondrial, pathway. Treatment with rocaglamides leads to the activation of initiator caspase-9 and executioner caspases like caspase-3, culminating in the cleavage of key cellular substrates such as poly (ADP-ribose) polymerase (PARP).[3][14] Furthermore, rocaglamide-induced apoptosis is linked to the activation of stress-activated protein kinases (SAPKs), specifically p38 MAPK and JNK.[15][16] These kinases can phosphorylate and regulate various members of the Bcl-2 family and other apoptotic factors to promote cell death.

Figure 3. Rocaglamide-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in rocaglamide research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of rocaglamide derivatives on the metabolic activity and viability of cancer cells.

-

Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the rocaglamide derivative in the appropriate culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) group.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[17]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within the signaling pathways affected by rocaglamides.

-

Cell Lysis: Treat subconfluent cells with the desired concentrations of a rocaglamide derivative for a specified duration (e.g., 24-72 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, phospho-ERK, PARP) overnight at 4°C with gentle agitation.[1]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[1]

Apoptosis Quantification (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Treatment: Seed cells (e.g., LNCaP) at a density of 7 x 10⁴ cells/mL and treat with the desired concentrations of a rocaglamide derivative (e.g., 30 nM or 120 nM) for 24 hours.[14]

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix with 1% (w/v) paraformaldehyde in PBS on ice for 30 minutes.[14]

-

Permeabilization: Centrifuge the cells and resuspend them in ice-cold 70% (v/v) ethanol. Store at -20°C until use.

-

Labeling Reaction: Rehydrate the cells by washing twice with PBS. Resuspend the cell pellet in a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and FITC-labeled dUTP, as per the manufacturer’s instructions (e.g., APO-DIRECT™ kit). Incubate for 60 minutes at 37°C.[14]

-

Staining and Analysis: Wash the cells to remove unincorporated nucleotides. Resuspend the cells in a propidium iodide/RNase A staining solution.

-

Flow Cytometry: Analyze the cells using a flow cytometer. FITC-positive cells are considered apoptotic (TUNEL-positive).

Figure 4. Experimental workflow for the TUNEL apoptosis assay.

Conclusion and Future Directions

Rocaglamide derivatives represent a promising class of natural product-based anti-cancer agents with well-defined mechanisms of action. Their ability to simultaneously inhibit protein translation of key oncoproteins and shut down pro-proliferative signaling pathways like the Ras/Raf/MEK/ERK cascade makes them potent and selective inhibitors of cancer cell growth. The induction of apoptosis further contributes to their therapeutic potential. While natural derivatives like silvestrol show remarkable potency, ongoing research focuses on synthesizing novel analogues with improved pharmacological properties, such as increased stability and better in vivo efficacy. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this fascinating class of molecules. Future investigations will likely focus on optimizing derivative structures, exploring combination therapies, and further elucidating the full spectrum of their molecular targets to advance these compounds toward clinical application.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hierarchical Virtual Screening Based on Rocaglamide Derivatives to Discover New Potential Anti-Skin Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prohibitins Role in Cellular Survival Through Ras-Raf-MEK-Erk Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

Didesmethylrocaglamide: A Promising eIF4A Inhibitor for Sarcoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Didesmethylrocaglamide (DDR), a natural product belonging to the rocaglamide family, has emerged as a potent anti-cancer agent with significant therapeutic potential in the treatment of various sarcomas.[1][2] This technical guide provides a comprehensive overview of the current state of research on DDR in sarcoma, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic effects.

Core Mechanism of Action: Inhibition of Translation Initiation

This compound exerts its anti-tumor activity primarily by inhibiting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[1][3] The eIF4F complex is responsible for unwinding the 5' untranslated region of mRNAs, a crucial step for the initiation of cap-dependent translation. By binding to eIF4A, DDR clamps it onto specific polypurine sequences in the 5' UTR of sensitive mRNAs, stalling the ribosome and inhibiting the translation of key oncoproteins.[4] This targeted inhibition of protein synthesis leads to the depletion of short-lived proteins that are essential for cancer cell proliferation and survival.[5]

Sarcoma cells, including osteosarcoma and Ewing sarcoma, often exhibit elevated expression of eIF4F components, making them particularly vulnerable to eIF4A inhibitors like DDR.[6][7][8] This dependency on active protein synthesis for their malignant phenotype provides a therapeutic window for the selective action of DDR.

Downstream Cellular Effects and Signaling Pathways

The inhibition of eIF4A by this compound triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway Inhibition

DDR treatment leads to a significant reduction in the protein levels of key drivers of oncogenic signaling pathways, including:

-

PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in sarcomas and plays a central role in cell growth, proliferation, and survival. DDR treatment has been shown to decrease the expression of AKT.[1][2]

-

Raf/MEK/ERK Pathway: Another critical pathway for cell proliferation and differentiation, the Raf/MEK/ERK pathway is also suppressed by DDR, as evidenced by the decreased expression of ERK1/2.[1][2]

-

IGF-1R Signaling: The insulin-like growth factor-1 receptor (IGF-1R) is a key upstream activator of the PI3K/AKT and Raf/MEK/ERK pathways and is often overexpressed in sarcomas. DDR treatment has been shown to reduce the levels of IGF-1R.[1][2][6]

The simultaneous suppression of these multiple oncogenic signaling pathways highlights the pleiotropic anti-cancer effects of DDR.[1]

Cell Cycle Arrest and Apoptosis

By depleting cyclins and other cell cycle regulatory proteins, DDR induces a robust G2/M cell cycle arrest in sarcoma cells.[1][2] This is often accompanied by an increase in the sub-G1 population, indicative of apoptosis.[1][2] The induction of apoptosis is further confirmed by the increased cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), as well as an elevation in the DNA damage response marker γH2A.X.[1][2][3]

Preclinical Efficacy in Sarcoma Models

This compound has demonstrated significant anti-tumor activity in a variety of preclinical sarcoma models, both in vitro and in vivo.

In Vitro Activity

DDR potently inhibits the proliferation of a broad range of sarcoma cell lines, including those from Malignant Peripheral Nerve Sheath Tumors (MPNST), osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma.[1][6] The growth-inhibitory activity of DDR is comparable to that of its parent compound, rocaglamide (Roc), and another well-studied eIF4A inhibitor, silvestrol.[1]

| Sarcoma Type | Cell Line | Compound | IC50 (nM) | Reference |

| MPNST | STS26T (NF1+/+) | This compound (DDR) | 1.2 ± 0.3 | [1] |

| MPNST | ST8814 (NF1-/-) | This compound (DDR) | 0.8 ± 0.2 | [1] |

| Osteosarcoma | 143B | This compound (DDR) | ~1-10 | [6] |

| Ewing Sarcoma | TC32 | This compound (DDR) | ~1-10 | [1] |

| Rhabdomyosarcoma | RD | This compound (DDR) | ~1-10 | [1] |

Note: Specific IC50 values for all cell lines were not always available in the provided search results. The table reflects the potent nanomolar activity reported.

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of various sarcomas have confirmed the potent anti-tumor effects of DDR and its parent compound, Roc.[1][6] Administration of these rocaglamides effectively suppresses tumor growth with no overt toxicity observed in the animal models.[1][8] Notably, unlike silvestrol, which has shown pulmonary toxicity in dogs, DDR and Roc appear to have a more favorable safety profile.[2][9] Furthermore, Roc has demonstrated good oral bioavailability, a significant advantage for clinical development.[2][9]

| Sarcoma Model | Treatment | Route of Administration | Dosing Schedule | Outcome | Reference |

| MPNST (CDX) | Rocaglamide (Roc) | Intraperitoneal (IP) or Oral (p.o.) | Not specified | Potent anti-tumor effects | [1] |

| Osteosarcoma (PDX) | Rocaglamide (Roc) | Not specified | Not specified | Effective tumor growth suppression | [6] |

| Ewing Sarcoma (PDX) | Rocaglamide (Roc) | Not specified | Not specified | Effective tumor growth suppression | [6] |

| Rhabdomyosarcoma (PDX) | Rocaglamide (Roc) | Not specified | Not specified | Effective tumor growth suppression | [1] |

| Osteosarcoma (CDX) | This compound (DDR) | Intraperitoneal (IP) | 3 mg/kg every other day | Effective tumor growth blockage | [8] |

| Osteosarcoma (PDX) | This compound (DDR) | Not specified | Not specified | Potent inhibition of tumor growth | [8] |

Favorable Drug-like Properties

A significant advantage of this compound and Rocaglamide over other eIF4A inhibitors like silvestrol is their insensitivity to multidrug resistance 1 (MDR1) efflux.[1][2][6][8] MDR1 is a major mechanism of drug resistance in cancer, and the ability of DDR to evade this efflux pump suggests it may be effective in treating resistant tumors.

Experimental Protocols

This section details the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Proliferation Assay (Resazurin Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of DDR in sarcoma cell lines.

-

Methodology:

-

Seed sarcoma cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of DDR or vehicle control (DMSO) for 72 hours.

-

Add resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence of the resorufin product using a plate reader.

-

Calculate the IC50 values by fitting the dose-response curves to a non-linear regression model.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To assess the effect of DDR on cell cycle distribution.

-

Methodology:

-

Treat sarcoma cells with DDR or vehicle control for the desired time period (e.g., 24-72 hours).

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (apoptotic cells).

-

Western Blot Analysis

-

Objective: To determine the effect of DDR on the protein expression of key signaling molecules and apoptosis markers.

-

Methodology:

-

Treat sarcoma cells with DDR or vehicle control.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against target proteins (e.g., AKT, ERK, cleaved caspase-3, PARP, γH2A.X) and a loading control (e.g., GAPDH, tubulin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of DDR in animal models of sarcoma.

-

Methodology:

-

Model Generation:

-

Cell Line-Derived Xenograft (CDX): Subcutaneously or orthotopically inject cultured sarcoma cells into immunocompromised mice (e.g., nude or NSG mice).

-

Patient-Derived Xenograft (PDX): Implant tumor fragments from sarcoma patients into immunocompromised mice.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Administer DDR (formulated in a suitable vehicle like 30% hydroxypropyl-β-cyclodextrin) or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

-

Efficacy Assessment:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

-

Future Directions and Clinical Perspective

The compelling preclinical data for this compound and its parent compound, Rocaglamide, strongly support their further development as therapeutic agents for sarcoma. Their potent anti-tumor activity, ability to overcome MDR1-mediated resistance, and favorable safety profile make them attractive candidates for clinical investigation.[1][2][8] While no clinical trials specifically for this compound in sarcoma are currently listed, the robust preclinical evidence warrants such exploration.[10] Future research should focus on optimizing dosing schedules and exploring combination therapies to enhance the efficacy of these promising eIF4A inhibitors in the clinical setting.

References

- 1. Targeting protein translation by rocaglamide and this compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Protein Translation by Rocaglamide and this compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Current Sarcoma Clinical Trials | Sarcoma Oncology Center [sarcomaoncology.com]

Preclinical Profile of Didesmethylrocaglamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Didesmethylrocaglamide (DDR), a promising anti-cancer agent belonging to the rocaglamide family of natural products. This document synthesizes key findings on its mechanism of action, in vitro efficacy, and available in vivo data, presenting it in a format amenable to researchers and drug development professionals.

Data Presentation: Quantitative In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, particularly sarcomas. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Human Osteosarcoma | |||

| 143B | Osteosarcoma | 5 | [1] |

| MG-63 | Osteosarcoma | 7 | [1] |

| Saos2 | Osteosarcoma | 6 | [1] |

| OS17 | Osteosarcoma | 7 | [1] |

| Canine Osteosarcoma | |||

| Abrams | Osteosarcoma | 4 | [1] |

| K9-OS2 | Osteosarcoma | 7 | [1] |

| K9-OS6 | Osteosarcoma | 6 | [1] |

| D17 | Osteosarcoma | 7 | [1] |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) & Related | |||

| STS26T (NF1+/+) | MPNST | 2.5 | [2] |

| ST8814 (NF1-/-) | MPNST | 1.1 | [2] |

| Sch10545 (Nf2-/-) | Schwannoma | 1.2 | [2] |

| Ben-Men-1 (NF2-/-) | Meningioma | 2.0 | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation Assay (Resazurin-based)

This protocol is used to determine the IC50 values of DDR in various cancer cell lines.[2]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density to ensure logarithmic growth during the assay period.

-

Drug Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound for 72 hours.

-

Resazurin Staining: Following the incubation period, a resazurin-based solution is added to each well, and the plates are incubated for a specified time (typically 2-4 hours) at 37°C.

-

Data Acquisition: The fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 values are calculated using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is employed to assess the effect of DDR on cell cycle progression.[3][4][5]

-

Cell Treatment and Harvesting: Cells are treated with DDR at concentrations equivalent to 1x and 2x the IC50 for various time points. Both adherent and floating cells are collected, washed with ice-cold PBS, and counted.

-

Fixation: The cell pellet is resuspended and fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice.

-

Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of Propidium Iodide is directly proportional to the amount of DNA.

-

Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis and Protein Expression Analysis (Western Blotting)

Western blotting is utilized to detect changes in the expression and activation of proteins involved in apoptosis and key signaling pathways following DDR treatment.[2][6][7][8]

-

Cell Lysis: After treatment with DDR, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST for phospho-proteins) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for target proteins (e.g., cleaved caspase-3, γH2A.X, phospho-p38, total p38, AKT, phospho-AKT, ERK1/2, etc.) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This protocol outlines the general procedure for evaluating the anti-tumor activity of DDR in vivo.[9][10]

-

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used as hosts for the engraftment of patient-derived tumor fragments.

-

Tumor Implantation: Tumor tissues from osteosarcoma patients are surgically implanted into the appropriate location in the mice (e.g., orthotopically in the tibia for osteosarcoma).

-

Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered, for example, at a dose of 3 mg/kg via intraperitoneal (IP) injection every other day.[9] The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volume and mouse body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the DDR-treated group to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: Mechanism of action of this compound (DDR).

Caption: A typical preclinical evaluation workflow for this compound.

Summary of Preclinical Findings and Future Directions

This compound is a potent inhibitor of protein synthesis that targets the eIF4A helicase.[1][2] This mechanism of action leads to the downregulation of multiple oncogenic signaling pathways, including the PI3K/AKT and Ras/MEK/ERK pathways, which are frequently dysregulated in cancer.[2] In preclinical studies, DDR has demonstrated significant anti-proliferative activity in the nanomolar range against various sarcoma cell lines, including osteosarcoma and malignant peripheral nerve sheath tumors.[1][2]